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Introduction
This document provides a comprehensive technical overview of the preclinical data for two

oncology drug candidates developed by CBT Pharmaceuticals, now part of Apollomics, Inc.:

CBT-101, a selective c-Met inhibitor, and CBT-501 (genolimzumab), a novel humanized

monoclonal antibody targeting the PD-1 receptor. This guide is intended for researchers,

scientists, and drug development professionals, offering a detailed summary of the available

preclinical findings, including mechanism of action, in vitro and in vivo efficacy,

pharmacokinetics, and toxicology. All quantitative data is presented in structured tables for

clarity and ease of comparison, and experimental protocols for key studies are detailed.

Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

CBT-101: A Potent and Selective c-Met Inhibitor
CBT-101 (also known as PLB1001) is an orally bioavailable small molecule inhibitor of the c-

Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation,

survival, invasion, and angiogenesis, and its dysregulation is implicated in the progression of

numerous cancers.

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1579153?utm_src=pdf-interest
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/product/b1579153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CBT-101 selectively binds to the c-Met receptor, inhibiting its phosphorylation and

subsequently disrupting the downstream signaling cascade. This action is designed to induce

cell death in tumor cells that overexpress or have mutated c-Met.

.

Diagram 1: Simplified CBT-101 Mechanism of Action

Preclinical Efficacy
In VivoStudies

Preclinical development of CBT-101 included evaluation in various human cancer xenograft

models. These studies demonstrated significant tumor growth inhibition in models with c-Met

gene amplification, fusions, or mutations.

Table 1: Summary of CBT-101 In Vivo Efficacy Data

Animal Model Cancer Type c-Met Status
Treatment
Regimen

Outcome

Xenograft Gastric Cancer Amplified Not Specified
Tumor Inhibitory

Effect

Xenograft Hepatic Cancer Amplified Not Specified
Tumor Inhibitory

Effect

Xenograft
Pancreatic

Cancer
Amplified Not Specified

Tumor Inhibitory

Effect

Xenograft Lung Cancer
Fusions/Mutation

s
Not Specified

Tumor Inhibitory

Effect

Detailed quantitative data on tumor growth inhibition percentages and specific dosing regimens

were presented at the American Association for Cancer Research (AACR) in 2017 but are not

publicly available in detail.
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In Vivo Xenograft Studies (General Protocol)

A generalized protocol for establishing and utilizing xenograft models for efficacy studies is as

follows:

Cell Line Culture: Human cancer cell lines with known c-Met dysregulation are cultured in

appropriate media and conditions.

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent

rejection of human tumor cells.

Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically

into the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their

dimensions are measured regularly with calipers to calculate tumor volume.

Treatment Administration: Once tumors reach a specified volume, mice are randomized into

control and treatment groups. CBT-101 is administered orally according to the planned

dosing schedule.

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.

The primary efficacy endpoint is typically the percentage of tumor growth inhibition compared

to the control group.

Termination and Analysis: At the end of the study, tumors may be excised for further analysis,

such as biomarker assessment.

Diagram 2: General Workflow for In Vivo Xenograft Studies

CBT-501 (Genolimzumab): A Novel Anti-PD-1
Monoclonal Antibody
CBT-501, also known as genolimzumab or GB-226, is a humanized IgG4 monoclonal antibody

designed to target the Programmed Death-1 (PD-1) receptor on immune cells. By blocking the

interaction between PD-1 and its ligands (PD-L1 and PD-L2), CBT-501 aims to restore the anti-

tumor activity of the immune system.
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Mechanism of Action
CBT-501 competitively inhibits the binding of PD-L1 and PD-L2 to the PD-1 receptor on T cells.

This blockade disengages the inhibitory signal, leading to T-cell activation, proliferation, and

enhanced cytokine production (e.g., IL-2, IFN-γ), ultimately promoting an immune response

against tumor cells. CBT-501 is reported to bind to a novel epitope on the PD-1 receptor, with

overlapping but distinct regions compared to nivolumab and pembrolizumab.

Diagram 3: CBT-501 Mechanism of Action in the Tumor Microenvironment

Preclinical Efficacy
In VitroStudies

A series of in vitro assays were conducted to characterize the binding and functional activity of

CBT-501.

Table 2: Summary of CBT-501 In Vitro Data

Assay Target Result

Binding Affinity (KD) Human PD-1 505 pM

Binding Affinity (KD) Cynomolgus Monkey PD-1 7.2 nM

Mixed Lymphocyte Reaction

(MLR)
Human T-cells

Enhanced T-cell activation

(increased IL-2 and IFN-γ

release)

In VivoStudies

The anti-tumor efficacy of CBT-501 was evaluated in a humanized mouse model of colon

cancer.

Table 3: Summary of CBT-501 In Vivo Efficacy Data
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Animal Model Cancer Type Treatment Regimen Outcome

Humanized MC38

Model

Colon

Adenocarcinoma

Intraperitoneal

injection every 2

weeks for 3 weeks

Dose-dependent

tumor growth

reduction with a

maximum inhibition

rate of 83%.

Comparable or

improved activity over

nivolumab.

Pharmacokinetics and Toxicology
Pharmacokinetic and toxicology studies were conducted in cynomolgus monkeys.

Table 4: Summary of CBT-501 Pharmacokinetic and Toxicology Data in Cynomolgus Monkeys

Study Parameter Result

Pharmacokinetics (Single and

Repeat Dosing)
Half-life (T1/2) 115-142 hours

Pharmacokinetics (Single and

Repeat Dosing)
Exposure Linear dose exposure

Toxicology (Single and Repeat

Dosing)
Findings at 100 mg/kg

Reversible weight gain of the

thyroid and mild expansion of

thyroid follicles. No other

abnormal drug-related toxicity

was found.

Experimental Protocols
In Vitro Mixed Lymphocyte Reaction (MLR) Assay

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different

healthy human donors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: PBMCs from one donor (responder cells) are co-cultured with irradiated or

mitomycin C-treated PBMCs from the second donor (stimulator cells).

Treatment: CBT-501 or an isotype control antibody is added to the co-culture.

T-cell Activation Measurement: After a period of incubation, the supernatant is collected and

analyzed for the presence of cytokines such as IL-2 and IFN-γ using ELISA or other

immunoassays. T-cell proliferation can also be measured.

Diagram 4: Workflow of a Mixed Lymphocyte Reaction (MLR) Assay

In Vivo Humanized Mouse Model Study

Animal Model: A genetically engineered mouse model expressing the human PD-1

extracellular domain with a functional murine immune system is used.

Tumor Implantation: The mice are subcutaneously implanted with a syngeneic colon

adenocarcinoma cell line (MC38).

Treatment: Once tumors are established, mice are treated with CBT-501, a comparator

antibody (e.g., nivolumab), or a vehicle control via intraperitoneal injection.

Efficacy Assessment: Tumor growth is monitored over time, and the percentage of tumor

growth inhibition is calculated.

Conclusion
The preclinical data for CBT-101 and CBT-501 demonstrate promising anti-tumor activity and

provide a strong rationale for their clinical development. CBT-101 has shown efficacy in

xenograft models of cancers with c-Met dysregulation. CBT-501 has exhibited potent in vitro

and in vivo activity, with a favorable pharmacokinetic and toxicology profile in non-human

primates. Further clinical investigation of these compounds is warranted to determine their

safety and efficacy in patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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